Compound Description: This compound was synthesized and evaluated for its antimicrobial activity. [] The synthesis involved a multi-step process starting with 1-chloro-2-phenyldiazene and pentane-2,4-dione. []
Relevance: This compound, like 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, contains a 3,5-dimethyl-1H-pyrazol moiety. [] They both also incorporate a substituted phenyl group connected to the pyrazole ring. []
Compound Description: This compound was unexpectedly synthesized via a non-classical Pschorr reaction and exhibits binding affinity for the central benzodiazepine receptor. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazole moiety with 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide. [] It highlights the biological activity associated with this specific pyrazole derivative. []
Compound Description: This compound was synthesized by cyclocondensation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione. [] This compound represents another example of utilizing a 3,5-dimethyl-1H-pyrazole building block for the synthesis of more complex structures. []
Relevance: Similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, this compound features the 3,5-dimethyl-1H-pyrazol core. []
Compound Description: This acetylacetone-based ligand (HLacPz) was synthesized and used to prepare new copper(II) and copper(I) complexes. []
Relevance: This compound presents a structural similarity to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, featuring a phenyl group linked to a pyrazole ring via a methylene bridge. []
Compound Description: This acetylacetone-based ligand (HLacPzMe) was synthesized and used to prepare new copper(II) and copper(I) complexes. []
Relevance: This compound shares a close structural resemblance to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, possessing a phenyl and a 3,5-dimethyl-1H-pyrazole group linked by a methylene bridge. []
[Ir(dphtz)2(bpy)]PF6
Compound Description: This cationic iridium complex emits yellow light in solution and green light in rigid films. [] It is built using a 5-phenyl-1H-1,2,4-triazole-based cyclometalating ligand (dphtz) and 2,2'-bipyridine (bpy) as the ancillary ligand. []
Relevance: Although not containing a pyrazole ring, this compound falls into the same category of metal complexes with heterocyclic ligands as 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, potentially exhibiting similar coordination chemistry and luminescent properties. []
Compound Description: This aminopyrazole selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels, potentially sensitizing pancreatic cancers to Bcl-2 inhibitors. []
Relevance: This compound, like 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, contains a pyrazole ring linked to a phenyl group through a short linker. [] It exemplifies the use of pyrazole derivatives in targeting specific kinases and their potential therapeutic applications. []
Compound Description: SANT-1 acts as a smoothened receptor (Smo) antagonist and binds allosterically. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazole moiety with 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide. [] It demonstrates the potential for pyrazole-containing compounds to act as antagonists for specific receptors. []
Compound Description: This compound was synthesized through a multi-step process involving the formation of a thiadiazole ring and subsequent reaction with (ω-bromoethoxyphthalimide. []
Relevance: This compound contains a 3,5-dimethyl-1H-pyrazole unit linked to a thiadiazole ring, showcasing the versatility of incorporating pyrazole moieties into diverse heterocyclic systems. [] It demonstrates a structural relationship to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, emphasizing the versatility of the 3,5-dimethyl-1H-pyrazole building block. []
Compound Description: This series of compounds was synthesized by cyclizing 5-{[(4-substituted phenyl)methylidene]-3-N-ethoxyphthalimido-4-oxo-1,3-thiazolidin-2-ylidene}-2-(3,5-dimethyl-1H-pyrazolyl)acetohydrazide with hydroxylamine hydrochloride. []
Relevance: These compounds, like 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, feature a 3,5-dimethyl-1H-pyrazole moiety incorporated into a complex heterocyclic framework. []
Compound Description: This radiolabeled compound was developed as a positron emission tomography (PET) tracer for imaging phosphodiesterase 10A (PDE10A) in the brain. []
Relevance: Although not directly related in structure, this compound highlights the application of heterocyclic systems containing imidazole and triazole rings in drug development, particularly in targeting specific enzymes like PDE10A. [] This parallels the potential of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide as a biologically active molecule. []
Compound Description: This series of compounds were synthesized using (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide as a key intermediate. []
Relevance: These compounds, similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, highlight the use of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety as a building block in the synthesis of diverse heterocyclic compounds. []
Compound Description: These compounds were synthesized and tested as potential anti-Alzheimer and anti-COX-2 agents. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazole unit with 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide and demonstrates the integration of this moiety into complex polycyclic structures with potential pharmacological properties. []
Compound Description: This compound was synthesized as a potential modulator for the interaction between neuronal calcium sensor 1 (NCS1) and the dopamine receptor 2 (D2), demonstrating the therapeutic potential of pyrazole derivatives in targeting specific protein-protein interactions. []
Relevance: This compound and 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide both contain a 3,5-dimethyl-1H-pyrazole unit connected to a substituted phenyl ring through a short linker. [] They both also possess an amide group connected to the pyrazole ring. []
Compound Description: This compound is a second-generation derivative of Inhibitor 2 designed with improved aqueous solubility for studying its potential in modulating the NCS1:D2 interaction. []
Relevance: Similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, this compound incorporates a 3,5-dimethyl-1H-pyrazole moiety, a substituted benzyl group, and an amide linkage. []
5-methyl-3-phenyl-1H-pyrazole
Compound Description: This compound was identified as a potential fragment hit for modulating the NCS1:D2 interaction through a fragment-based drug discovery approach. []
Relevance: Although simpler in structure, this compound shares the core 1H-pyrazole ring with 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, highlighting the importance of this heterocycle in binding to the target protein. []
Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy. [] It was found to inhibit multidrug resistance-related proteins (MRP1, MRP2, and MRP3) in vitro. []
Relevance: While not directly structurally related, emtricitabine, like 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide, belongs to the class of heterocyclic compounds with potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.